molecular formula C13H15N5O2S B2764248 (4-Methyl-1,2,3-thiadiazol-5-yl)(4-(pyridazin-3-yloxy)piperidin-1-yl)methanone CAS No. 1797596-19-0

(4-Methyl-1,2,3-thiadiazol-5-yl)(4-(pyridazin-3-yloxy)piperidin-1-yl)methanone

Cat. No.: B2764248
CAS No.: 1797596-19-0
M. Wt: 305.36
InChI Key: UDOPZBCDBGBKLQ-UHFFFAOYSA-N
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Description

(4-Methyl-1,2,3-thiadiazol-5-yl)(4-(pyridazin-3-yloxy)piperidin-1-yl)methanone is a heterocyclic compound that features a thiadiazole ring and a pyridazinyl group connected via a piperidine linker. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methyl-1,2,3-thiadiazol-5-yl)(4-(pyridazin-3-yloxy)piperidin-1-yl)methanone typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(4-Methyl-1,2,3-thiadiazol-5-yl)(4-(pyridazin-3-yloxy)piperidin-1-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiadiazole ring may yield sulfoxides or sulfones, while reduction may yield corresponding alcohols or amines .

Scientific Research Applications

(4-Methyl-1,2,3-thiadiazol-5-yl)(4-(pyridazin-3-yloxy)piperidin-1-yl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of (4-Methyl-1,2,3-thiadiazol-5-yl)(4-(pyridazin-3-yloxy)piperidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The thiadiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity and leading to therapeutic effects . The pyridazinyl group may enhance the compound’s binding affinity and specificity for these targets .

Biological Activity

The compound (4-Methyl-1,2,3-thiadiazol-5-yl)(4-(pyridazin-3-yloxy)piperidin-1-yl)methanone represents a novel class of thiadiazole derivatives that have garnered attention due to their potential biological activities. This article explores the synthesis, biological evaluation, and pharmacological potential of this compound, particularly focusing on its anti-inflammatory, anticancer, and antimicrobial properties.

Synthesis

The synthesis of thiadiazole derivatives typically involves the reaction of hydrazine with carbonyl compounds, followed by cyclization to form the thiadiazole ring. The specific synthesis route for our compound includes:

  • Formation of Thiadiazole Ring : The 4-methyl-1,2,3-thiadiazole moiety is synthesized through the reaction of thiosemicarbazide with an appropriate carbonyl compound.
  • Piperidine and Pyridazine Linkage : The piperidine ring is attached to a pyridazine derivative via an ether linkage, which enhances the lipophilicity and potentially improves biological activity.

Anti-inflammatory Activity

Recent studies have indicated that thiadiazole derivatives exhibit significant anti-inflammatory properties. For instance:

  • In vitro Studies : Compounds similar to our target have shown potent inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is crucial in the inflammatory response. In silico docking studies have demonstrated substantial binding affinities for COX-2, indicating that modifications in the thiadiazole structure can enhance anti-inflammatory efficacy .
CompoundIC50 (µM)Mechanism
NTD212.5COX-2 Inhibition
NTD39.8COX-2 Inhibition

Anticancer Activity

Thiadiazole derivatives have also been explored for their anticancer potential:

  • Cell Line Studies : Compounds were tested against various cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). Notably, the compound exhibited IC50 values indicating significant cytotoxicity against these cell lines .
Cell LineIC50 (µg/mL)Reference
MCF-710.10
HepG25.36

Antimicrobial Activity

The antimicrobial properties of thiadiazole derivatives have been documented extensively:

  • Broad-Spectrum Activity : Studies indicate that these compounds possess activity against both Gram-positive and Gram-negative bacteria as well as fungi. The mechanism is believed to involve disruption of microbial cell membranes or inhibition of key metabolic pathways .
PathogenMinimal Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL
C. albicans64 µg/mL

Case Studies

  • Anti-inflammatory Evaluation : A study involving a series of pyridine-based thiadiazole derivatives showed that compounds with a similar scaffold to our target demonstrated superior anti-inflammatory activity compared to standard drugs like diclofenac sodium .
  • Anticancer Mechanism : The anticancer activity was linked to the induction of apoptosis in cancer cells, with specific pathways being activated upon treatment with the compound .

Properties

IUPAC Name

(4-methylthiadiazol-5-yl)-(4-pyridazin-3-yloxypiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N5O2S/c1-9-12(21-17-15-9)13(19)18-7-4-10(5-8-18)20-11-3-2-6-14-16-11/h2-3,6,10H,4-5,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDOPZBCDBGBKLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)N2CCC(CC2)OC3=NN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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